molecular formula C11H9ClN4O3 B13537947 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione

Cat. No.: B13537947
M. Wt: 280.67 g/mol
InChI Key: GANCJXVKLIMGPI-UHFFFAOYSA-N
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Description

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a chlorine atom and a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-d]pyrimidine core.

    Formation of Piperidine-2,6-dione Moiety: This step involves the reaction of the pyrrolo[3,4-d]pyrimidine intermediate with a suitable piperidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted pyrrolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell cycle regulation, leading to the arrest of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar fused ring system but with different heteroatoms and substitution patterns.

Uniqueness

The uniqueness of 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

3-(2-chloro-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C11H9ClN4O3/c12-11-13-3-5-4-16(10(19)8(5)15-11)6-1-2-7(17)14-9(6)18/h3,6H,1-2,4H2,(H,14,17,18)

InChI Key

GANCJXVKLIMGPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CN=C(N=C3C2=O)Cl

Origin of Product

United States

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